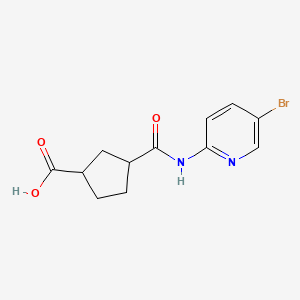
3-((5-Bromopyridin-2-yl)carbamoyl)cyclopentanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((5-Bromopyridin-2-yl)carbamoyl)cyclopentanecarboxylic acid is an organic compound that features a cyclopentane ring substituted with a carboxylic acid group and a carbamoyl group attached to a 5-bromopyridin-2-yl moiety
Mechanism of Action
Target of Action
Bromopyridine derivatives are often used in organic synthesis, suggesting that they may interact with a variety of biological targets .
Mode of Action
Bromopyridine derivatives are known to participate in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds via the reaction of an organoboron compound with a halide compound in the presence of a palladium catalyst .
Biochemical Pathways
Bromopyridine derivatives are often used as building blocks in organic synthesis , suggesting that they may be involved in a variety of biochemical pathways.
Result of Action
Given its potential use in organic synthesis , it may have a variety of effects depending on the specific context in which it is used.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Bromopyridin-2-yl)carbamoyl)cyclopentanecarboxylic acid typically involves multiple steps, starting with the preparation of the 5-bromopyridin-2-yl intermediateThe cyclopentanecarboxylic acid moiety can be introduced via cyclization reactions or through the use of cyclopentane derivatives as starting materials .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
3-((5-Bromopyridin-2-yl)carbamoyl)cyclopentanecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
3-((5-Bromopyridin-2-yl)carbamoyl)cyclopentanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: It can be utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridine-3-carboxylic acid: Similar in structure but lacks the cyclopentane and carbamoyl groups.
3-Amino-5-bromopyridine: Contains an amino group instead of the carbamoyl group.
5-Bromonicotinic acid methyl ester: A methyl ester derivative with similar bromopyridine structure.
Uniqueness
3-((5-Bromopyridin-2-yl)carbamoyl)cyclopentanecarboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
3-[(5-bromopyridin-2-yl)carbamoyl]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O3/c13-9-3-4-10(14-6-9)15-11(16)7-1-2-8(5-7)12(17)18/h3-4,6-8H,1-2,5H2,(H,17,18)(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCVCQBJZHBQOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)NC2=NC=C(C=C2)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-(4-bromophenyl)-2-oxoethylidene]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B603486.png)
![2-Chloro-1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}ethan-1-one](/img/structure/B603487.png)
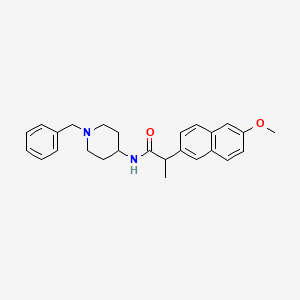
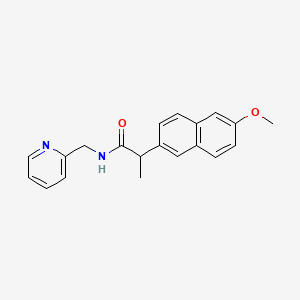
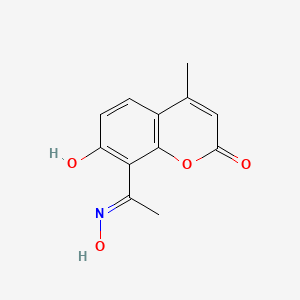
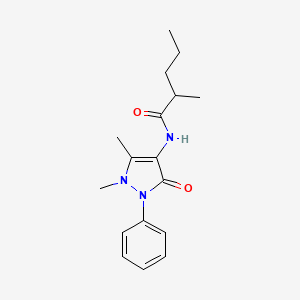
![2-(2,3-Dihydrobenzofuran-5-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B603494.png)
![N-(5-chloro-2-pyridinyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B603500.png)
![4-{5-[(2-oxo-2-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}ethyl)sulfanyl]-1H-tetraazol-1-yl}benzoic acid](/img/structure/B603502.png)
![2-[(4-chlorophenyl)sulfonyl]-N-(1H-1,2,4-triazol-3-yl)acetamide](/img/structure/B603503.png)

![2-[(4-Bromo-1-naphthyl)sulfonyl]-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B603505.png)
![2-[(4-chlorophenyl)sulfonyl]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B603506.png)

